molecular formula C15H16O B2443452 Bis(2-methylphenyl)methanol CAS No. 2845-91-2

Bis(2-methylphenyl)methanol

Cat. No.: B2443452
CAS No.: 2845-91-2
M. Wt: 212.292
InChI Key: HUZNYQJRUZQVNX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with benzophenone, followed by hydrolysis. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of Grignard reagents or other organometallic compounds. The process is optimized for high yield and purity, often employing large-scale reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of bis(2-methylphenyl)ketone.

    Reduction: Formation of 2-methylbiphenyl.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Bis(2-methylphenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-methylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes.

Comparison with Similar Compounds

  • Bis(4-methylphenyl)methanol
  • Bis(3-methylphenyl)methanol
  • Bis(2-chlorophenyl)methanol

Comparison: Bis(2-methylphenyl)methanol is unique due to the position of the methyl groups on the aromatic rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity in substitution reactions.

Properties

IUPAC Name

bis(2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZNYQJRUZQVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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